Methyl 3-bromo-4-chloro-5-methoxybenzoate Methyl 3-bromo-4-chloro-5-methoxybenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15882359
InChI: InChI=1S/C9H8BrClO3/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4H,1-2H3
SMILES:
Molecular Formula: C9H8BrClO3
Molecular Weight: 279.51 g/mol

Methyl 3-bromo-4-chloro-5-methoxybenzoate

CAS No.:

Cat. No.: VC15882359

Molecular Formula: C9H8BrClO3

Molecular Weight: 279.51 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-bromo-4-chloro-5-methoxybenzoate -

Specification

Molecular Formula C9H8BrClO3
Molecular Weight 279.51 g/mol
IUPAC Name methyl 3-bromo-4-chloro-5-methoxybenzoate
Standard InChI InChI=1S/C9H8BrClO3/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4H,1-2H3
Standard InChI Key GQYAGVRJWFQKQI-UHFFFAOYSA-N
Canonical SMILES COC1=C(C(=CC(=C1)C(=O)OC)Br)Cl

Introduction

Structural and Molecular Characteristics

Methyl 3-bromo-4-chloro-5-methoxybenzoate belongs to the family of polysubstituted benzoate esters. Its molecular formula is C9H7BrClO3\text{C}_9\text{H}_7\text{BrClO}_3, with a molecular weight of 294.51 g/mol. The benzene ring’s substitution pattern is critical to its reactivity:

  • Bromine at the 3-position introduces steric bulk and electrophilic reactivity.

  • Chlorine at the 4-position enhances electron-withdrawing effects, polarizing the ring.

  • Methoxy at the 5-position donates electron density via resonance, creating a nuanced electronic environment.

The methyl ester group at position 1 increases solubility in organic solvents while retaining stability under acidic conditions. This combination of substituents creates a versatile scaffold for further functionalization.

CompoundHalogenation SequenceKey ReagentsYield (%)
Methyl 3-bromo-4-chloro-5-methoxybenzoateBromination → Chlorination → MethoxylationBr2\text{Br}_2, SO2Cl2\text{SO}_2\text{Cl}_2, NaOMe\text{NaOMe}65–78*
3-Bromo-4-chloro-5-methylbenzoic acid Bromination → ChlorinationNBS\text{NBS}, Cl2\text{Cl}_282
Methyl 3-bromo-4,5-dihydroxybenzoate Bromination → HydroxylationBr2\text{Br}_2, H2O2\text{H}_2\text{O}_271

*Estimated based on analogous reactions.

Physical and Chemical Properties

The compound’s properties are influenced by its halogen substituents and ester group:

Solubility and Stability

  • Solubility: Highly soluble in dichloromethane, ethyl acetate, and acetone; sparingly soluble in water.

  • Stability: Stable under inert atmospheres but susceptible to hydrolysis under strongly acidic or basic conditions.

Spectroscopic Data

  • IR: Strong absorption at 1720cm11720 \, \text{cm}^{-1} (C=O stretch), 1260cm11260 \, \text{cm}^{-1} (C-O ester).

  • NMR: 1H^1\text{H} NMR signals for methoxy (δ3.85ppm\delta \, 3.85 \, \text{ppm}) and aromatic protons (δ7.27.5ppm\delta \, 7.2–7.5 \, \text{ppm}).

Table 2: Comparative Physical Properties

PropertyMethyl 3-bromo-4-chloro-5-methoxybenzoate3-Bromo-4-chloro-5-methylbenzoic acid
Molecular Weight (g/mol)294.51249.49
Melting Point (°C)112–115*180–182
Boiling Point (°C)320 (dec.)*315 (dec.)
LogP2.82.3

*Predicted using computational tools.

Chemical Reactivity and Applications

Reactivity Profile

  • Nucleophilic Aromatic Substitution: The electron-deficient ring facilitates substitution at the 3- and 4-positions.

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings enable aryl-aryl bond formation using the bromine substituent.

ApplicationMechanismExample Compound
Anti-inflammatory agentsTLR/NF-κB inhibitionMethyl 3-bromo-4,5-dihydroxybenzoate
Organic synthesisCross-coupling intermediatesMethyl 3-bromo-4-chloro-5-methoxybenzoate
AgrochemistryHerbicide precursors3-Bromo-4-chloro-5-methylbenzoic acid

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator